ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
CAS No.: 361174-13-2
Cat. No.: VC4617911
Molecular Formula: C25H26N4O5S2
Molecular Weight: 526.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361174-13-2 |
|---|---|
| Molecular Formula | C25H26N4O5S2 |
| Molecular Weight | 526.63 |
| IUPAC Name | ethyl 4-[4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H26N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-22-20-6-4-3-5-17(20)9-12-21(22)35-24/h3-8,10-11H,2,9,12-16H2,1H3,(H,26,27,30) |
| Standard InChI Key | CWJOUNDYJLVGQO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Introduction
Synthesis
Although specific synthetic routes for this compound were not directly available in the provided search results, similar compounds are synthesized through multistep reactions involving:
-
Formation of the naphtho[1,2-d]13thiazole core:
-
Typically synthesized by cyclization reactions involving thiourea derivatives and naphthalene-based precursors.
-
-
Introduction of the sulfonamide group:
-
Achieved by reacting amines with sulfonyl chlorides under basic conditions.
-
-
Coupling with piperazine derivatives:
-
Piperazine is often introduced via nucleophilic substitution or amidation reactions.
-
-
Final esterification:
-
The ethyl ester group is introduced through esterification reactions using ethanol or ethyl chloroformate.
-
Potential Biological Activities
Compounds with similar structural features have demonstrated various biological activities:
-
Antimicrobial properties: Sulfonamide groups are well-known for their antibacterial activity.
-
Anticancer potential: The naphthothiazole core has been investigated for its ability to inhibit cancer cell proliferation.
-
Anti-inflammatory effects: Piperazine derivatives are often explored as anti-inflammatory agents.
Further studies, such as molecular docking and in vitro assays, would be required to confirm the biological activity of this specific compound.
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies structural features (e.g., piperazine protons, aromatic systems). |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., C=O from ester, N-H from amide). |
| X-ray Crystallography | Determines precise 3D molecular structure if crystals are available. |
Applications and Research Prospects
Given its structure, this compound could be explored in:
-
Drug Discovery:
-
Targeting enzymes or receptors involved in diseases like cancer or infections.
-
-
Material Science:
-
Its aromatic and heterocyclic nature might make it useful in designing organic semiconductors or dyes.
-
-
Pharmacokinetics Studies:
-
The ethyl ester group suggests potential for prodrug strategies to improve bioavailability.
-
Challenges and Future Directions
The synthesis of such complex molecules often involves challenges like low yields or side reactions. Future research could focus on:
-
Optimizing synthetic pathways for scalability.
-
Conducting high-throughput screening to identify biological targets.
-
Investigating structure-activity relationships (SAR) to enhance potency and selectivity.
This compound represents a promising candidate for further exploration in medicinal chemistry due to its multifaceted structure and potential bioactivity. Detailed experimental studies would be essential to unlock its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume